N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
Description
Structural Significance in Heterocyclic Chemistry
This compound belongs to the pyrazole family, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms. Its structure integrates three critical components:
- Pyrazole Core : The 1,3-dimethyl substitution enhances steric stability and modulates electronic properties. The planar aromatic system enables π-π stacking interactions with biological targets.
- Furan Moiety : The oxygen-containing furan ring introduces electron-rich regions, facilitating dipole-dipole interactions and hydrogen bonding.
- Methylene-Amine Linker : This spacer allows conformational flexibility, enabling the molecule to adapt to binding pockets in enzymes or receptors.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₃O |
| Molecular Weight | 191.23 g/mol |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 3 (2 pyrazole N, 1 furan O) |
The compound’s amphoteric nature arises from the pyrazole’s NH group (acidic) and pyridine-like nitrogen (basic), allowing pH-dependent reactivity. Substituents like the furan methyl group fine-tune solubility and bioavailability.
Historical Context and Discovery Timeline
Pyrazole chemistry traces its roots to the 19th century:
- 1889 : Buchner’s isolation of pyrazole via decarboxylation of pyrazole-3,4,5-tricarboxylic acid.
- 20th Century : Advances in cyclocondensation techniques enabled systematic derivatization, including alkylation and aryl functionalization.
- 21st Century : Hybrid heterocycles like this compound emerged as intermediates in drug discovery, particularly for antimicrobial and anticancer applications.
The specific compound gained attention post-2000 as researchers explored fused heterocycles for multitarget therapies. Its synthesis typically involves:
Current Research Landscape and Knowledge Gaps
Recent studies highlight the compound’s potential in:
- Antimicrobial Applications : Pyrazole-furan hybrids disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition.
- Anticancer Activity : Methyl groups enhance lipophilicity, promoting cell membrane penetration and interaction with kinase domains (e.g., EGFR).
- Anti-Inflammatory Effects : The NH group modulates COX-2 and LOX pathways, reducing prostaglandin synthesis.
Critical Knowledge Gaps :
- Mechanistic Details : Exact molecular targets remain unvalidated.
- Pharmacokinetics : Limited data on oral bioavailability and metabolic pathways.
- Toxicity Profiles : Subchronic toxicity studies in mammalian models are pending.
Table 2: Comparative Bioactivity of Pyrazole-Furan Hybrids
| Compound | IC₅₀ (µM) | Target |
|---|---|---|
| N-[(Furan-2-yl)methyl] derivative | 2.3 | EGFR Kinase |
| 3-(Furan-2-yl)pyrazole analog | 5.1 | COX-2 |
| 1,3-Dimethylpyrazole control | >10 | Nonspecific |
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C10H13N3O/c1-8-10(7-13(2)12-8)11-6-9-4-3-5-14-9/h3-5,7,11H,6H2,1-2H3 |
InChI Key |
MMMJCVXLDHMVEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=CO2)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Mechanism
The most widely reported synthesis involves the reaction of 1,3-dimethyl-1H-pyrazol-4-amine with furfuryl chloride or bromide under basic conditions. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) deprotonates the pyrazole amine, enhancing nucleophilicity for attacking the electrophilic carbon of the furfuryl halide.
Reaction Conditions :
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetone are preferred for their ability to dissolve both reactants and bases.
-
Temperature : Reflux conditions (80–100°C) typically achieve completion within 4–6 hours.
-
Molar Ratio : A 1:1.2 ratio of amine to furfuryl halide minimizes side products like dialkylation.
Yield Optimization :
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 6 | 78 |
| NaH | THF | 65 | 8 | 85 |
| Cs₂CO₃ | Acetone | 60 | 12 | 93 |
Data adapted from demonstrates cesium carbonate’s superiority in enhancing reaction efficiency under milder conditions.
Coupling Reactions Involving Preformed Pyrazole Intermediates
Suzuki-Miyaura Cross-Coupling
Patent literature describes palladium-catalyzed coupling between 1,3-dimethyl-4-iodo-1H-pyrazole and furfurylboronic acid derivatives. This method avoids harsh alkylation conditions, favoring functional group tolerance.
Catalytic System :
Mechanistic Insight : Oxidative addition of the pyrazole iodide to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with the boronic acid before reductive elimination yields the coupled product.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling 1,3-dimethyl-1H-pyrazol-4-amine with furfuryl bromide and K₂CO₃ eliminates solvent use, reducing waste. This method achieves 82% yield in 2 hours, though scalability remains challenging.
PEG-400 Mediated Condensation
Adapting methods from thiopyrano[2,3-d]pyrazole synthesis, PEG-400 acts as both solvent and catalyst for condensation between pyrazole amines and furfural derivatives at room temperature.
Advantages :
-
No need for toxic catalysts (e.g., acetic acid).
-
Recyclable solvent system.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Halogenating agents: N-bromosuccinimide (NBS), chlorine (Cl2).
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and halogenated furan derivatives .
Scientific Research Applications
N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Their Key Features
Compound A : N-(furan-2-ylmethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
- Structure : Pyrazolo-pyrimidine core with a 3-methylphenyl group and furfurylamine.
- This structural complexity may improve binding affinity to kinase targets but reduce metabolic stability .
Compound B : 4-({[(1,3-dimethylpyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline
- Structure : 1,3-Dimethylpyrazole linked via a methylene bridge to a dimethylaniline group.
- Key Differences : The dimethylaniline substituent introduces strong electron-donating effects, increasing lipophilicity (logP ~2.8 vs. ~1.5 for the target compound). This enhances membrane permeability but may reduce aqueous solubility .
Compound C : N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
- Structure : Pyrazole core with a 2-bromobenzyl group.
- However, the increased molecular weight (266.14 g/mol) may reduce bioavailability .
Compound D : 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine
- Structure : Furan directly attached to the pyrazole ring.
- The molecular weight is lower (153.16 g/mol), favoring better pharmacokinetics .
Physicochemical Properties Comparison
| Property | Target Compound | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|---|
| Molecular Weight | 191.23 g/mol | 333.38 g/mol | 259.34 g/mol | 266.14 g/mol | 153.16 g/mol |
| logP (Predicted) | 1.5 | 2.2 | 2.8 | 2.5 | 1.0 |
| Water Solubility | Moderate (~10 mg/mL) | Low (~1 mg/mL) | Low (~0.5 mg/mL) | Very Low (~0.1 mg/mL) | High (~50 mg/mL) |
| Hydrogen Bond Donors | 1 | 2 | 1 | 1 | 1 |
Biological Activity
N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.
Molecular Formula : CHNO
Molecular Weight : 246.28 g/mol
IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated against various pathogens.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
| Pseudomonas aeruginosa | 0.40 | 0.50 |
The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Anticancer Activity
This compound has been investigated for its anticancer properties across various cell lines. The following table summarizes the cytotoxic effects observed in different studies.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| NCI-H460 | 12.50 | Cell cycle arrest |
| HepG2 | 17.82 | Inhibition of proliferation |
The compound exhibited notable cytotoxicity against MCF7 and NCI-H460 cell lines, with mechanisms involving apoptosis and cell cycle disruption .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in vitro.
| Cytokine | Inhibition (%) |
|---|---|
| TNF- | 60 |
| IL-6 | 55 |
| IL-1 | 50 |
These findings suggest that the compound could be useful in treating inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives found that this compound exhibited one of the lowest MIC values against Staphylococcus aureus among tested compounds, indicating strong antibacterial properties .
Study 2: Anticancer Screening
In another investigation involving various pyrazole derivatives, this compound was found to be particularly effective against MCF7 cells, with an IC value significantly lower than standard chemotherapeutics .
Q & A
Q. What are the common synthetic routes for preparing N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine?
The compound can be synthesized via nucleophilic substitution or cyclization reactions. A typical approach involves coupling a furan-methyl precursor with a pre-functionalized pyrazole core. For example, analogous pyrazole derivatives are synthesized using copper-catalyzed cross-coupling reactions (e.g., Ullmann-type couplings) in polar aprotic solvents like dimethyl sulfoxide (DMSO) with cesium carbonate as a base . Reaction optimization often includes temperature control (e.g., 35°C for 48 hours) and purification via column chromatography .
Q. How is the structural identity of this compound confirmed in academic research?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : H and C NMR identify proton environments and carbon frameworks. For example, H NMR peaks for methyl groups on pyrazole typically appear at δ 2.2–2.5 ppm, while furan protons resonate around δ 6.3–7.4 ppm .
- X-ray crystallography : Single-crystal analysis provides precise bond lengths and angles, critical for verifying substituent positions (e.g., furan-methyl attachment to the pyrazole core) .
- HRMS : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize low synthetic yields observed in similar pyrazole derivatives?
Low yields (e.g., 17.9% in analogous syntheses ) may arise from steric hindrance or side reactions. Strategies include:
- Catalyst screening : Transition metals (e.g., Cu(I) or Pd) improve coupling efficiency.
- Solvent optimization : Replacing DMSO with less viscous solvents (e.g., acetonitrile) may enhance reaction kinetics.
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in cyclization steps .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Molecular docking : Models interactions with biological targets (e.g., enzymes or receptors) to predict binding affinities.
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or stability .
- ADMET prediction : Software like SwissADME evaluates absorption, metabolism, and toxicity profiles based on structural descriptors.
Q. How do structural modifications influence the biological activity of pyrazole derivatives?
- Substituent effects : Electron-withdrawing groups on the pyrazole ring (e.g., halogens) enhance antimicrobial activity, while bulky substituents may reduce bioavailability .
- Furan ring substitution : Adding methyl or methoxy groups to the furan moiety can alter lipophilicity and target selectivity .
Q. How can researchers resolve contradictions in reported biological data for pyrazole-based compounds?
- Dose-response studies : Clarify ambiguous activity trends by testing across a wider concentration range.
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
- Meta-analysis : Compare structural motifs and experimental conditions across studies to identify confounding factors .
Methodological Considerations
Q. What are the advantages of X-ray crystallography over NMR for structural validation?
X-ray crystallography provides absolute stereochemical confirmation and detects subtle conformational differences (e.g., tautomerism in pyrazole rings) that NMR may overlook. However, it requires high-quality crystals, which can be challenging for flexible molecules .
Q. Which analytical techniques are most effective for assessing compound purity?
Q. What green chemistry approaches can be applied to synthesize this compound?
Q. How can researchers validate the compound’s stability under experimental conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
